molecular formula C18H19NO4 B4922245 ETHYL 4-(2-PHENOXYPROPANAMIDO)BENZOATE

ETHYL 4-(2-PHENOXYPROPANAMIDO)BENZOATE

Cat. No.: B4922245
M. Wt: 313.3 g/mol
InChI Key: ZFTHTUQZASFOGY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-phenoxypropanamido)benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-phenoxypropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-phenoxypropanamido)benzoate typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow systems. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-phenoxypropanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

ethyl 4-(2-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-18(21)14-9-11-15(12-10-14)19-17(20)13(2)23-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTHTUQZASFOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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